
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
Overview
Description
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes a pyrrol-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of acetylacetone, phenylhydrazine, and other reagents in the presence of a catalyst to form the desired pyrrol-2-one ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
Boiling Point: Approximately 518.3 °C (predicted)
Density: 1.275 g/cm³ (predicted)
pKa: 11.14 (predicted)
The compound features a pyrrolone structure that is significant for its reactivity and biological activity. The presence of the acetyl and hydroxy groups enhances its solubility and reactivity, making it a versatile building block in organic synthesis.
Medicinal Chemistry Applications
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Antioxidant Activity
- Studies have indicated that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders. The hydroxyl group in the structure is particularly known for contributing to antioxidant activity.
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Anti-inflammatory Effects
- Research suggests that derivatives of pyrrolones can possess anti-inflammatory properties. This compound may inhibit inflammatory pathways, thus providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
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Antimicrobial Properties
- The compound's structure suggests potential antimicrobial activity against various pathogens. Investigations into its efficacy against bacteria and fungi could lead to the development of new antimicrobial agents.
Organic Synthesis Applications
3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations:
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Synthesis of Complex Molecules
- This compound can be utilized to synthesize more complex molecules through reactions such as nucleophilic substitutions and cycloadditions.
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Building Block for Pharmaceuticals
- Its structural features make it an excellent candidate for developing pharmaceutical compounds, particularly those targeting neurological disorders or metabolic diseases.
Materials Science Applications
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Polymer Chemistry
- The compound's reactivity can be harnessed in polymerization processes, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength.
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Dyes and Pigments
- Due to its chromophoric nature, it may find applications in the development of dyes or pigments used in various industries, including textiles and coatings.
Case Studies
Mechanism of Action
The mechanism by which 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-thione: This compound has a similar structure but with a sulfur atom replacing the oxygen in the pyrrol-2-one ring.
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-imine: This compound has a nitrogen atom replacing the oxygen in the pyrrol-2-one ring.
Uniqueness
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Biological Activity
3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings.
- Chemical Formula : C13H13NO3
- Molecular Weight : 231.25 g/mol
- CAS Number : 343375-36-0
Antitumoral Effects
Recent studies have identified this compound as having significant antitumoral properties. It has been shown to inhibit estrogen receptor (ER)-mediated transcription in breast cancer cells, providing a potential alternative to traditional endocrine therapies.
- Mechanism of Action :
- Case Studies :
Acetylcholinesterase Inhibition
Another notable biological activity of this compound is its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for treating neurodegenerative diseases like Alzheimer's.
- Research Findings :
- Studies indicate that pyrrole derivatives can inhibit AChE effectively, suggesting that 3-acetyl-5-hydroxy derivatives may also possess this activity .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrrole ring significantly enhance inhibitory potency against AChE .
Comparative Biological Activity Table
Activity Type | Compound Structure | IC50 (µM) | Reference |
---|---|---|---|
Antitumoral | 3-Acetyl-5-hydroxy derivatives | 15.0 (average) | |
AChE Inhibition | Polysubstituted pyrroles | 10.5 (best case) | |
Estrogenic Activity | Non-estrogenic | N/A |
Pharmacological Potential
The pharmacological profile of this compound suggests it could serve as a lead compound for developing new therapies for both cancer and neurodegenerative diseases.
Future Directions
Further research is needed to:
- Explore the full range of biological activities.
- Assess the pharmacokinetics and toxicity profiles in vivo.
- Investigate potential combinations with existing therapies to enhance efficacy.
Properties
IUPAC Name |
3-acetyl-5-hydroxy-5-methyl-4-phenyl-1H-pyrrol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)13(2,17)14-12(10)16/h3-7,17H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYWUTVVBBEVJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(NC1=O)(C)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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